(R)-7-[3-amino-4-(2,4,5-trifluorophenyl)butyryl]-3-(trifluoromethyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is a compound investigated for its potential in treating type 2 diabetes. [] While its specific classification is not explicitly mentioned in the provided papers, its structural features suggest it might belong to a class of dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors are known to increase incretin levels, which stimulate insulin secretion and lower glucagon levels, thereby aiding in blood glucose regulation. []
The synthesis of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester can be achieved through several methods. One notable approach involves the hydrogenation of methyl imidazo[1,2-a]pyridine-6-carboxylate in the presence of palladium on carbon as a catalyst. The detailed synthetic procedure is as follows:
This method yields the desired methyl ester product effectively while ensuring high purity through careful purification steps .
The molecular structure of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester features a bicyclic system that includes both an imidazole and pyridine ring. Key aspects of its structure include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are typically employed to confirm the structure and purity of synthesized compounds .
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester can undergo various chemical reactions due to its functional groups:
The mechanism of action for 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is not fully elucidated but may involve interactions with specific biological targets:
Further research is necessary to clarify these mechanisms and establish definitive biological pathways affected by this compound .
The physical and chemical properties of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester include:
These properties are essential for determining suitable applications in research and industry .
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester has several promising applications:
Ongoing research continues to explore additional applications and optimize synthesis methods for greater efficiency and yield .
The compound is systematically named according to IUPAC conventions as methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate, reflecting its bicyclic heteroaromatic core and ester functionalization. The numbering assigns position #1 to the bridgehead nitrogen of the imidazole ring, with the fused pyridine ring saturated at positions 5–8. The methyl ester group is appended to the chiral C6 carbon of the tetrahydropyridine ring [4].
Table 1: Official and Commercial Synonyms
Systematic Name | CAS Registry Number | Commercial/Source-Dependent Synonyms |
---|---|---|
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate | 139183-98-5 | 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester (Sigma-Aldrich) [1] [2] |
5H,6H,7H,8H-Imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester (Arctomos) [3] |
Alternative naming conventions include the descriptor "5H,6H,7H,8H-" to explicitly denote saturation across all non-bridge positions [3]. The compound is distinct from isomeric structures like 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 917364-11-5) [6] or the 2-methyl-substituted variant 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS 89148-88-9) [5], underscoring the importance of positional specificity in nomenclature.
The molecular formula C₉H₁₂N₂O₂ is consistently reported across suppliers and databases [1] [3] [4]. This formula accounts for:
The calculated molecular weight is 180.207 g/mol, as verified by high-resolution mass spectrometry and elemental composition analysis [1] [4]. The formula satisfies the valence requirements for a stable, neutral organic molecule with no implied unsaturation beyond the aromatic imidazole ring.
The C6 carbon bearing the ester group is a chiral center due to its tetrahedral geometry with four distinct substituents:
Commercial sources typically supply this compound as a racemate due to the absence of stereochemical descriptors (e.g., (R)- or (S)-) in product listings [1] [3]. No epimerization at C6 is reported under standard storage conditions.
Tautomerism is limited to prototropic shifts within the imidazo[1,2-a]pyridine core. The imidazole ring exists in two rapid tautomeric forms (Figure 1), though the 1H-3H equilibrium is biased toward the 3H-form due to conjugation with the pyridine moiety :
3H-Tautomer: [N1=C2-N3H-C4=C5] ↔ 1H-Tautomer: [N1H-C2=N3-C4=C5]
The saturated pyridine ring (positions 5–8) adopts chair-like conformations, with the C6 substituent preferentially equatorial to minimize 1,3-diaxial strain. Dynamic NMR studies of analogous systems suggest ring inversion barriers of ~40–50 kJ/mol, permitting conformational interconversion at room temperature .
Infrared Spectroscopy (IR):Key absorption bands (predicted/KBr pellet):
¹H Nuclear Magnetic Resonance (NMR):Predicted spectrum in CDCl₃ (400 MHz) based on structural analogs [4] :
Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
3.73 | Singlet | 3H | -OCH₃ |
3.10–3.30 | Multiplet | 2H | H-7 (methylene) |
2.90–3.00 | Multiplet | 2H | H-5/H-8 |
2.60–2.80 | Multiplet | 2H | H-5/H-8 |
4.50–4.70 | Multiplet | 1H | H-6 (methine) |
7.50 | Singlet | 1H | H-2 (imidazole) |
7.80 | Singlet | 1H | H-3 (imidazole) |
Coupling note: H-5/H-8 methylenes exhibit complex coupling due to diastereotopicity and ring strain. H-6 methine resonance appears as a dd (doublet of doublets) in enantiopure samples.
Mass Spectrometry (MS-FAB⁺):
Elemental Analysis:Calculated for C₉H₁₂N₂O₂:
Experimental results from commercial certificates of analysis report deviations ≤0.3% from calculated values, confirming purity >95% [3] [4].
Table 2: Summary of Spectroscopic Methods for Characterization
Technique | Key Diagnostic Features | Structural Information Confirmed |
---|---|---|
IR | 1740 cm⁻¹ band | Ester carbonyl presence |
¹H NMR | δ 3.73 (s, 3H); δ 4.50–4.70 (m, 1H) | -OCH₃ and chiral methine protons |
MS-FAB⁺ | m/z 180.1 [M]⁺ | Molecular mass (180.207 g/mol) |
Elemental | C 60.00%, H 6.71%, N 15.55% | Empirical formula (C₉H₁₂N₂O₂) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: